Cas no 873002-84-7 (N-{2-6-(azepan-1-yl)-1,2,4triazolo4,3-bpyridazin-3-ylethyl}-4-methylbenzamide)

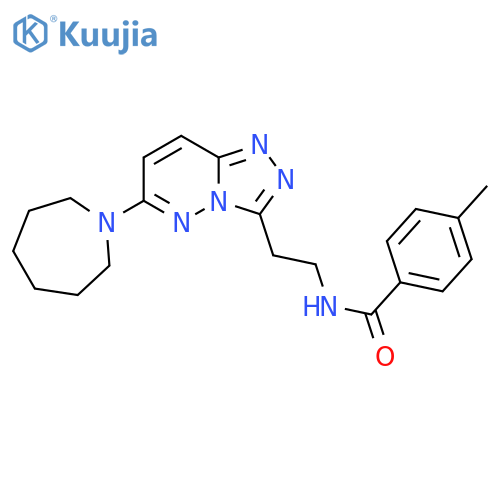

873002-84-7 structure

商品名:N-{2-6-(azepan-1-yl)-1,2,4triazolo4,3-bpyridazin-3-ylethyl}-4-methylbenzamide

CAS番号:873002-84-7

MF:C21H26N6O

メガワット:378.470743656158

CID:5510469

N-{2-6-(azepan-1-yl)-1,2,4triazolo4,3-bpyridazin-3-ylethyl}-4-methylbenzamide 化学的及び物理的性質

名前と識別子

-

- Benzamide, N-[2-[6-(hexahydro-1H-azepin-1-yl)-1,2,4-triazolo[4,3-b]pyridazin-3-yl]ethyl]-4-methyl-

- N-{2-6-(azepan-1-yl)-1,2,4triazolo4,3-bpyridazin-3-ylethyl}-4-methylbenzamide

-

- インチ: 1S/C21H26N6O/c1-16-6-8-17(9-7-16)21(28)22-13-12-19-24-23-18-10-11-20(25-27(18)19)26-14-4-2-3-5-15-26/h6-11H,2-5,12-15H2,1H3,(H,22,28)

- InChIKey: AKDMKRYLGRHGSW-UHFFFAOYSA-N

- ほほえんだ: C(NCCC1N2C(=NN=1)C=CC(N1CCCCCC1)=N2)(=O)C1=CC=C(C)C=C1

N-{2-6-(azepan-1-yl)-1,2,4triazolo4,3-bpyridazin-3-ylethyl}-4-methylbenzamide 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Life Chemicals | F2009-0315-4mg |

N-{2-[6-(azepan-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]ethyl}-4-methylbenzamide |

873002-84-7 | 90%+ | 4mg |

$66.0 | 2023-05-17 | |

| Life Chemicals | F2009-0315-15mg |

N-{2-[6-(azepan-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]ethyl}-4-methylbenzamide |

873002-84-7 | 90%+ | 15mg |

$89.0 | 2023-05-17 | |

| Life Chemicals | F2009-0315-5μmol |

N-{2-[6-(azepan-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]ethyl}-4-methylbenzamide |

873002-84-7 | 90%+ | 5μl |

$63.0 | 2023-05-17 | |

| Life Chemicals | F2009-0315-25mg |

N-{2-[6-(azepan-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]ethyl}-4-methylbenzamide |

873002-84-7 | 90%+ | 25mg |

$109.0 | 2023-05-17 | |

| Life Chemicals | F2009-0315-2μmol |

N-{2-[6-(azepan-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]ethyl}-4-methylbenzamide |

873002-84-7 | 90%+ | 2μl |

$57.0 | 2023-05-17 | |

| Life Chemicals | F2009-0315-1mg |

N-{2-[6-(azepan-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]ethyl}-4-methylbenzamide |

873002-84-7 | 90%+ | 1mg |

$54.0 | 2023-05-17 | |

| Life Chemicals | F2009-0315-20μmol |

N-{2-[6-(azepan-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]ethyl}-4-methylbenzamide |

873002-84-7 | 90%+ | 20μl |

$79.0 | 2023-05-17 | |

| Life Chemicals | F2009-0315-3mg |

N-{2-[6-(azepan-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]ethyl}-4-methylbenzamide |

873002-84-7 | 90%+ | 3mg |

$63.0 | 2023-05-17 | |

| Life Chemicals | F2009-0315-5mg |

N-{2-[6-(azepan-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]ethyl}-4-methylbenzamide |

873002-84-7 | 90%+ | 5mg |

$69.0 | 2023-05-17 | |

| Life Chemicals | F2009-0315-2mg |

N-{2-[6-(azepan-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]ethyl}-4-methylbenzamide |

873002-84-7 | 90%+ | 2mg |

$59.0 | 2023-05-17 |

N-{2-6-(azepan-1-yl)-1,2,4triazolo4,3-bpyridazin-3-ylethyl}-4-methylbenzamide 関連文献

-

1. Trapping shape-controlled nanoparticle nucleation and growth stages via continuous-flow chemistry†Tabot M. D. Besong,Noktan M. AlYami,Khabiboulakh Katsiev,Dalaver H. Anjum,Ahmed Abdelkader,Pedro M. F. J. Costa,Victor M. Burlakov,Alain Goriely,Osman M. Bakr Chem. Commun., 2017,53, 2495-2498

-

Fuguo Liu,Cuixia Sun,Wei Yang,Fang Yuan,Yanxiang Gao RSC Adv., 2015,5, 15641-15651

-

C. H. Tu,E. M. Woo,G. Lugito RSC Adv., 2017,7, 47614-47618

-

Austin M. Evans,Matthew R. Ryder,Woojung Ji,Michael J. Strauss,Amanda R. Corcos,Edon Vitaku,Nathan C. Flanders,Ryan P. Bisbey,William R. Dichtel Faraday Discuss., 2021,225, 226-240

-

Fred van Rantwijk,Francesco Secundo,Roger A. Sheldon Green Chem., 2006,8, 282-286

873002-84-7 (N-{2-6-(azepan-1-yl)-1,2,4triazolo4,3-bpyridazin-3-ylethyl}-4-methylbenzamide) 関連製品

- 1326743-67-2(3-(dimethylamino)methyl-1H-indole-4-carboxylic acid hydrochloride)

- 2136903-86-9((3S)-3-{(benzyloxy)carbonylamino}-3-(5-chloro-1-methyl-1H-pyrazol-4-yl)propanoic acid)

- 942357-57-5(3-[5-amino-2-(trifluoromethyl)-1H-benzimidazol-1-yl]propan-1-ol)

- 2649047-20-9(cyclopropyl(1-methyl-4,5-dihydro-1H-imidazol-2-yl)methanamine)

- 325694-70-0(N-(2H-1,3-benzodioxol-5-yl)methyl-4-methoxy-3-nitrobenzene-1-sulfonamide)

- 1805117-60-5(2-Methoxy-3-nitro-5-(trifluoromethoxy)pyridine-4-carboxylic acid)

- 2171265-14-6((2S)-2-{2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-1,3-thiazol-5-ylformamido}-3-methylbutanoic acid)

- 1934813-19-0(3-(chloromethyl)-1,1,1-trifluoropentane)

- 2172273-67-3(2-chloro-6-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanamidobenzoic acid)

- 1422509-98-5(1-(3-chloro-2,6-difluorophenyl)prop-2-en-1-one)

推奨される供給者

Jinan Hanyu Chemical Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

大量

钜澜化工科技(青岛)有限公司

ゴールドメンバー

中国のサプライヤー

大量

HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD

ゴールドメンバー

中国のサプライヤー

大量

Hefei Zhongkesai High tech Materials Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Nanjing jingzhu bio-technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量